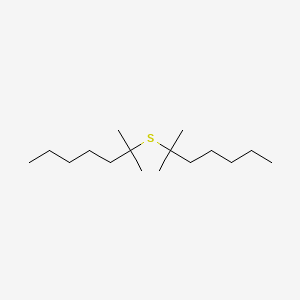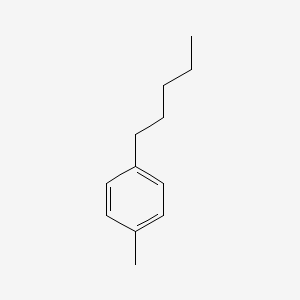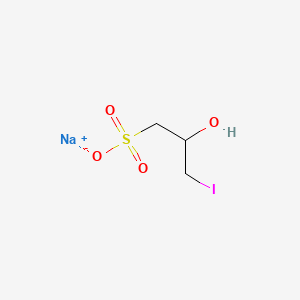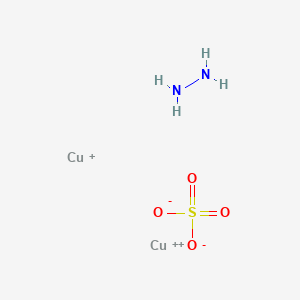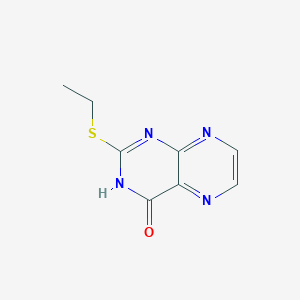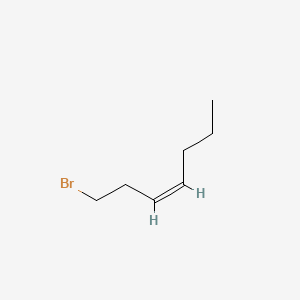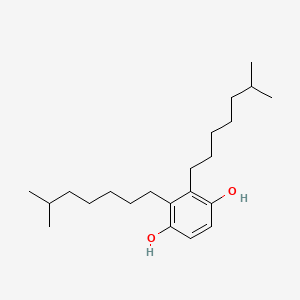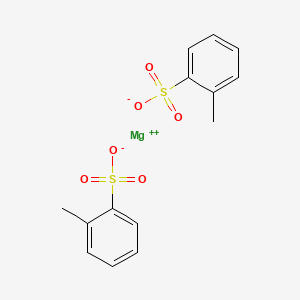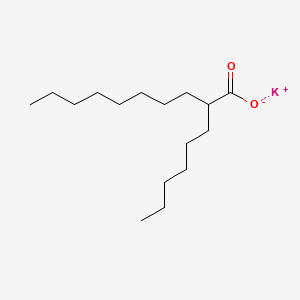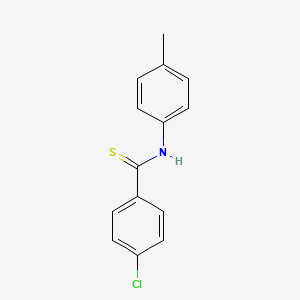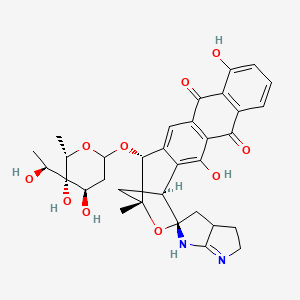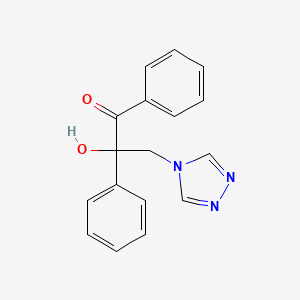
1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, diphenyl groups, and a triazole ring
Vorbereitungsmethoden
The synthesis of 1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of Diphenyl Groups: The diphenyl groups are introduced through Friedel-Crafts acylation reactions, where benzene reacts with acyl chlorides in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxy group is introduced via oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, the triazole ring may interact with cytochrome P450 enzymes, affecting their catalytic activity. The diphenyl groups can enhance the compound’s binding affinity to hydrophobic pockets in proteins, leading to increased potency.
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- can be compared with other similar compounds, such as:
2-Propanone, 1-hydroxy-: A simpler compound with a hydroxy group and a propanone backbone, lacking the diphenyl and triazole groups.
1,3-Diphenyl-2-propanone: Contains diphenyl groups and a propanone backbone but lacks the hydroxy and triazole groups.
2,3-Dihydroxy-1,3-diphenyl-1-propanone: Features additional hydroxy groups and a similar diphenyl-propanone structure but lacks the triazole ring.
The uniqueness of 1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
107659-28-9 |
|---|---|
Molekularformel |
C17H15N3O2 |
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
2-hydroxy-1,2-diphenyl-3-(1,2,4-triazol-4-yl)propan-1-one |
InChI |
InChI=1S/C17H15N3O2/c21-16(14-7-3-1-4-8-14)17(22,11-20-12-18-19-13-20)15-9-5-2-6-10-15/h1-10,12-13,22H,11H2 |
InChI-Schlüssel |
CUTFFXFSISUXBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(CN2C=NN=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


